molecular formula C26H24N2O3S B4815405 (2Z,5Z)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE

(2Z,5Z)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B4815405
M. Wt: 444.5 g/mol
InChI Key: OLVQEPYPKVCBKT-MLSYBWHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2Z,5Z)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE” is a synthetic organic molecule that belongs to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinones typically involves the cyclization of thioureas with α-haloketones or α-haloesters. For the specific compound , the synthetic route may involve the following steps:

    Formation of Thiourea Intermediate: Reacting aniline derivatives with carbon disulfide and an alkyl halide to form the corresponding thiourea.

    Cyclization: The thiourea intermediate is then cyclized with an α-haloketone or α-haloester under basic conditions to form the thiazolidinone ring.

    Substitution Reactions: Further functionalization of the thiazolidinone ring can be achieved through substitution reactions with appropriate reagents.

Industrial Production Methods

Industrial production of thiazolidinones may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include batch and continuous flow synthesis, utilizing automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Thiazolidinones can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group to form thiazolidines using reducing agents like sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings or the thiazolidinone core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazolidinone core.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for their potential as anti-inflammatory, anticancer, and antidiabetic agents.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of thiazolidinones involves their interaction with specific molecular targets and pathways. For example, some thiazolidinones have been shown to inhibit enzymes like cyclooxygenase (COX) or to modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazoles: Studied for their antimicrobial and anticancer activities.

    Oxazolidinones: Known for their antibacterial properties.

Uniqueness

The uniqueness of the compound “(2Z,5Z)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE” lies in its specific substitution pattern and the potential biological activities associated with these substituents. The presence of methoxy and dimethylphenyl groups may impart unique properties compared to other thiazolidinones.

Properties

IUPAC Name

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(2,6-dimethylphenyl)imino-3-phenyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3S/c1-17-9-8-10-18(2)24(17)27-26-28(20-11-6-5-7-12-20)25(29)23(32-26)16-19-15-21(30-3)13-14-22(19)31-4/h5-16H,1-4H3/b23-16-,27-26?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVQEPYPKVCBKT-MLSYBWHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=C(C=CC(=C3)OC)OC)S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z,5Z)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 2
Reactant of Route 2
(2Z,5Z)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 3
Reactant of Route 3
(2Z,5Z)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 4
Reactant of Route 4
(2Z,5Z)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 5
Reactant of Route 5
(2Z,5Z)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 6
Reactant of Route 6
(2Z,5Z)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.